molecular formula C21H21ClN2 B565114 ent-Calindol-13C,d2 Hydrochloride CAS No. 1217619-32-3

ent-Calindol-13C,d2 Hydrochloride

Cat. No.: B565114
CAS No.: 1217619-32-3
M. Wt: 339.868
InChI Key: KFILKQPBQZIRST-XKBPQDPTSA-N
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Description

ent-Calindol-13C,d2 Hydrochloride: is a labeled analogue of ent-Calindol, which is a new calcimimetic acting at the calcium-sensing receptor. The compound is used in various scientific research applications, particularly in metabolic research and organic chemistry.

Chemical Reactions Analysis

ent-Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ent-Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo.

    Medicine: Employed in clinical diagnostics for imaging and diagnosis.

    Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of ent-Calindol-13C,d2 Hydrochloride involves its role as a calcimimetic, acting at the calcium-sensing receptor. This interaction influences calcium homeostasis in the body, which is crucial for various physiological processes.

Comparison with Similar Compounds

ent-Calindol-13C,d2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

    ent-Calindol: The non-labeled analogue.

    Cinacalcet: Another calcimimetic used in the treatment of secondary hyperparathyroidism.

    Etelcalcetide: A calcimimetic used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.

Properties

IUPAC Name

(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XKBPQDPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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